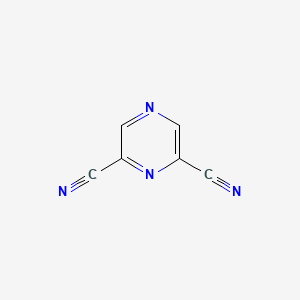

pyrazine-2,6-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

pyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 6 positions of the pyrazine ring. This compound is known for its chemical stability and versatility, making it valuable in various scientific and industrial applications .

Mécanisme D'action

Target of Action

It’s known that this compound undergoes biotransformation by rhodococcus erythropolis a4

Mode of Action

The mode of action of 2,6-Pyrazinedicarbonitrile involves its transformation into different compounds. Specifically, 2,6-Pyrazinedicarbonitrile is hydrated by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This transformation suggests that 2,6-Pyrazinedicarbonitrile interacts with its targets through a hydration reaction.

Biochemical Pathways

The transformation of 2,6-pyrazinedicarbonitrile into 6-cyanopyridine-2-carboxamide suggests that it may be involved in the metabolic pathways of these compounds

Pharmacokinetics

Its transformation into 6-cyanopyridine-2-carboxamide suggests that it is metabolized in the presence of rhodococcus erythropolis a4

Result of Action

Its transformation into 6-cyanopyridine-2-carboxamide suggests that it may have an impact on the cells where this transformation occurs

Action Environment

It’s known that the transformation of 2,6-pyrazinedicarbonitrile into 6-cyanopyridine-2-carboxamide is facilitated by rhodococcus erythropolis a4 , suggesting that the presence of this organism in the environment could influence the action of 2,6-Pyrazinedicarbonitrile.

Analyse Biochimique

Biochemical Properties

It has been reported that 2,6-Pyrazinedicarbonitrile can undergo biotransformation by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This suggests that it may interact with certain enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

Its transformation to 6-cyanopyridine-2-carboxamide by Rhodococcus erythropolis A4 suggests that it may interact with certain enzymes and potentially influence gene expression .

Temporal Effects in Laboratory Settings

It has been reported that 2,6-Pyrazinedicarbonitrile can be transformed into 2,6-pyridinedicarboxamide after 118 hours , indicating that it may have long-term effects on cellular function in in vitro studies.

Metabolic Pathways

Its transformation by Rhodococcus erythropolis A4 suggests that it may be involved in certain metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

pyrazine-2,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, yielding this compound as a white crystalline solid .

Another method involves the biotransformation of heterocyclic dinitriles by Rhodococcus erythropolis and fungal nitrilases. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

pyrazine-2,6-dicarbonitrile undergoes several types of chemical reactions, including:

Hydration: The compound can be hydrated to form 2,6-pyrazinedicarboxamide under mild conditions using nitrile hydratase.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.

Cyclization: The compound can be used to synthesize bis-tetrazoles and other heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium methoxide, ammonium chloride, and lithium chloride. These reactions often occur under anhydrous conditions and may require heating .

Major Products Formed

Major products formed from reactions involving this compound include 2,6-pyrazinedicarboxamide, bis-tetrazoles, and various substituted pyrazine derivatives .

Applications De Recherche Scientifique

pyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and ligands.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and biotransformation processes.

Industry: This compound is employed in the production of dyes, pigments, and other specialty chemicals .Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Pyrazinedicarbonitrile: Another pyrazine derivative with cyano groups at the 2 and 3 positions.

2,4-Pyrazinedicarbonitrile: A compound with cyano groups at the 2 and 4 positions, known for its different reactivity compared to pyrazine-2,6-dicarbonitrile.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its stability make it a valuable compound in both research and industrial applications .

Activité Biologique

Pyrazine-2,6-dicarbonitrile (PDC) is a heterocyclic compound known for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and antitumor activities.

Chemical Structure and Properties

PDC is characterized by the presence of two cyano groups attached to a pyrazine ring. Its molecular formula is C6H4N4, and it exhibits unique reactivity due to the electron-withdrawing nature of the cyano groups. This structure allows for various interactions with biological targets, making it a compound of interest in pharmacological research.

1. Antimicrobial Activity

PDC has been investigated for its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for bacterial survival:

- Inhibition of Membrane Synthesis : PDC interferes with the synthesis of bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : It inhibits specific enzymes critical for bacterial growth, such as pyrazinamidase, which is vital for converting pyrazinamide into its active form .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound Name | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| PDC | Mycobacterium tuberculosis | Inhibition of pyrazinamidase | |

| 5-Amino-6-methylpyrazine-2-carbonitrile | Mycobacterium tuberculosis | Disruption of membrane synthesis | |

| 4-Amino-5-cyanopyrazole | Various bacteria | Anti-inflammatory properties |

2. Antitumor Activity

Recent research has highlighted PDC's potential as an antitumor agent. Compounds derived from pyrazine structures have shown promising results in inhibiting tumor cell proliferation:

- FGFR Inhibition : Certain derivatives have been identified as inhibitors of fibroblast growth factor receptors (FGFR), which are crucial in various cancers. These compounds demonstrated potent activity against cancer cell lines with FGFR abnormalities .

- Cell Line Studies : PDC derivatives have been tested in vitro against multiple cancer cell lines, showing significant reductions in cell viability and proliferation rates.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of PDC derivatives, researchers synthesized several compounds and evaluated their activity against M. tuberculosis . The results indicated that modifications to the pyrazine ring could enhance antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Study 2: Antitumor Mechanisms

Another investigation focused on the antitumor mechanisms of PDC-related compounds. The study revealed that these compounds could effectively block FGFR signaling pathways, leading to reduced tumor growth in xenograft models. Molecular docking studies suggested favorable binding interactions between these compounds and FGFR, supporting their potential as therapeutic agents .

Propriétés

IUPAC Name |

pyrazine-2,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNLQQGRYTCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.